molecular formula C29H28Cl2IN3O B12735431 2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide CAS No. 83783-56-6

2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide

Cat. No.: B12735431
CAS No.: 83783-56-6
M. Wt: 632.4 g/mol
InChI Key: XYPRXZRUKJGQTI-UHFFFAOYSA-M
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Description

2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide typically involves a multi-step processThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered properties.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the benzimidazole or benzoxazolium rings .

Scientific Research Applications

2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-1,3-diethylbenzimidazole: Shares the benzimidazole core but lacks the benzoxazolium group.

    3-Ethyl-5-phenylbenzoxazole: Contains the benzoxazole moiety but does not have the benzimidazole structure.

Uniqueness

2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide is unique due to the combination of both benzimidazole and benzoxazolium groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

83783-56-6

Molecular Formula

C29H28Cl2IN3O

Molecular Weight

632.4 g/mol

IUPAC Name

2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethyl-5-phenyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C29H28Cl2N3O.HI/c1-4-32-24-18-22(30)23(31)19-25(24)33(5-2)28(32)13-10-14-29-34(6-3)26-17-21(15-16-27(26)35-29)20-11-8-7-9-12-20;/h7-19H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XYPRXZRUKJGQTI-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=CC(=C(C=C2N(C1=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)C5=CC=CC=C5)CC)CC)Cl)Cl.[I-]

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=C(O3)C=CC(=C4)C5=CC=CC=C5)CC)CC)Cl)Cl.[I-]

Origin of Product

United States

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